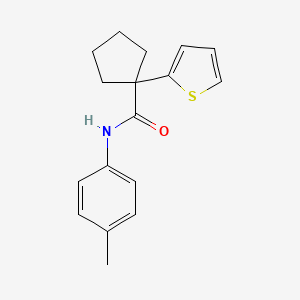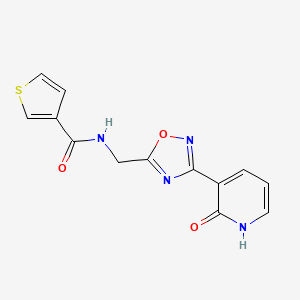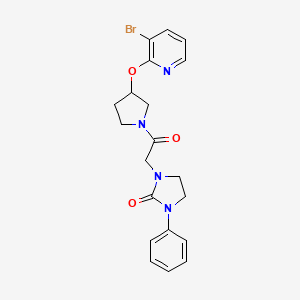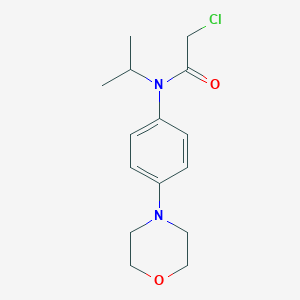![molecular formula C10H11N5OS B2778850 1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2199246-25-6](/img/structure/B2778850.png)
1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole” is a derivative of thiazole . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . The specific molecular structure of “this compound” is not available in the retrieved information.Applications De Recherche Scientifique
Antifungal Applications
Triazole compounds, like voriconazole, demonstrate significant antifungal efficacy, offering insights into potential applications for structurally similar compounds. Voriconazole, a potent triazole antifungal, has broad-spectrum activity against fungi, including molds and fluconazole-resistant Candida species. Its mechanism involves interfering with ergosterole biosynthesis, a critical pathway for fungal cell membrane integrity. Clinical studies highlight its effectiveness in treating severe fungal infections, such as invasive aspergillosis, showcasing the compound's utility in managing difficult-to-treat mycoses (Herbrecht et al., 2002).
Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetics and potential drug interactions of triazole compounds is crucial for their safe and effective use. Studies have shown that compounds like posaconazole, another triazole antifungal, are well-absorbed and exhibit a favorable safety profile. Its pharmacokinetics are not significantly influenced by factors such as age, gender, or hepatic impairment, suggesting a wide therapeutic window and minimal drug interactions, which could be relevant for structurally similar triazoles (Herbrecht, 2004).
Novel Therapeutic Applications
The research into triazole compounds extends beyond antifungal applications, exploring their use in treating various conditions. For instance, voriconazole's effectiveness in treating ocular invasive mold infections highlights the compound's potential in addressing localized infections in sensitive tissues (Reis et al., 2000). This suggests that similar compounds could be developed for targeted therapeutic applications, expanding their utility beyond systemic infections.
Mécanisme D'action
Target of Action
The compound “1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole” is a heterocyclic compound that contains both thiazole and triazole moieties . Thiazoles and triazoles are known to interact with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets via hydrogen bonding and bipolar interactions, as is common with triazole compounds . The nitrogen atoms in the triazole ring are capable of forming these interactions, which can lead to changes in the function of the target .
Biochemical Pathways
These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Each of these activities would involve different biochemical pathways.
Pharmacokinetics
Triazoles are known to be stable under hydrolysis, oxidizing and reducing conditions, and enzymatic degradation, which could influence their bioavailability .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with thiazole and triazole derivatives, the effects could potentially include modulation of pain perception, inflammation, microbial growth, viral replication, fluid balance, neuronal activity, and tumor growth .
Analyse Biochimique
Biochemical Properties
It is known that both thiazoles and triazoles can interact with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
Similar compounds have been shown to have a range of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Metabolic Pathways
Similar compounds have been shown to interact with a variety of enzymes and cofactors .
Transport and Distribution
Similar compounds have been shown to interact with a variety of transporters and binding proteins .
Subcellular Localization
Similar compounds have been shown to interact with various compartments or organelles within the cell .
Propriétés
IUPAC Name |
1,3-thiazol-4-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c16-10(9-6-17-7-11-9)14-3-8(4-14)5-15-2-1-12-13-15/h1-2,6-8H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAOFLYNBUMRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=N2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-chlorophenyl)sulfonyl]-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2778770.png)




![N-(4-ethoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

![1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2778779.png)
![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778783.png)
![ethyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate](/img/structure/B2778785.png)



